N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)14-12(16)15-9-5-6-10(15)8-11(7-9)17-4/h9-11H,5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIXIMOAOAMSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C2CCC1CC(C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield amines or hydrocarbons .
Scientific Research Applications
N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects . The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Substituent Variations at Position 3
The position 3 substituent significantly impacts physicochemical and biological properties. Key analogs include:
Modifications in the Carboxamide Group
The tert-butyl carboxamide group is a common protective strategy. Alternatives include:
- Steric and Electronic Effects : The tert-butyl group in the target compound enhances steric shielding, reducing enzymatic degradation compared to benzyl or ethyl esters .
- Aryl Modifications : Aryl sulfonyl groups (e.g., trifluoromethylphenyl) introduce strong electron-withdrawing effects, critical for receptor binding in therapeutic contexts .
Biological Activity
N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound belonging to the class of azabicyclic structures, which have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 222.33 g/mol. The structure consists of a bicyclic framework that incorporates a nitrogen atom, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₂O |
| Molecular Weight | 222.33 g/mol |
| CAS Number | 2320884-29-3 |
This compound has been studied for its role as a monoamine reuptake inhibitor, affecting neurotransmitter systems in the brain. This mechanism is particularly relevant for conditions such as depression and anxiety, where modulation of serotonin, norepinephrine, and dopamine levels is beneficial.
- Neurotransmitter Reuptake Inhibition : The compound has demonstrated the ability to inhibit the reuptake of monoamines in vitro, which can lead to increased levels of these neurotransmitters in synaptic clefts, potentially enhancing mood and cognitive function .
- Therapeutic Potential : Due to its action on neurotransmitter systems, this compound shows promise for treating various psychiatric disorders such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .
Pharmacological Studies
Recent studies have highlighted the pharmacological properties of azabicyclic compounds similar to this compound:
- In Vitro Studies : Research indicates that derivatives of azabicyclo[3.2.1]octane can effectively inhibit serotonin and norepinephrine transporters in human cell lines, suggesting their potential as antidepressants .
- Animal Models : In vivo studies using rodent models have shown that compounds with similar structures exhibit reduced anxiety-like behavior when administered, further supporting their therapeutic potential .
Case Studies
Several case studies have been documented regarding the efficacy of azabicyclic compounds:
- Case Study 1 : A study examining a related azabicyclic compound demonstrated significant improvement in depressive symptoms in a controlled clinical trial involving patients diagnosed with major depressive disorder (MDD) . The study noted improvements in both subjective reports and objective measures of mood.
- Case Study 2 : Another investigation focused on the anxiolytic effects of similar compounds in animal models showed that administration led to decreased stress responses and increased exploratory behavior, suggesting reduced anxiety levels .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-tert-butyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization, functionalization of the bicyclic core, and carboxamide coupling. Critical steps include:
- Cyclization : Formation of the 8-azabicyclo[3.2.1]octane scaffold via intramolecular reactions, often requiring precise temperature control (e.g., reflux in anhydrous solvents like THF or DCM) .
- Functionalization : Methoxy and tert-butyl groups are introduced using alkylation or nucleophilic substitution. Reaction conditions (e.g., base strength, solvent polarity) must minimize side products like over-alkylation .
- Carboxamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres to prevent hydrolysis .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization is essential to achieve >95% purity. Analytical techniques like HPLC and NMR verify structural integrity .
Q. How is the stereochemical configuration of the bicyclic core validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute stereochemistry of crystalline intermediates or final products .
- NMR Spectroscopy : NOESY/ROESY correlations identify spatial proximity of protons (e.g., axial vs. equatorial substituents on the bicyclic ring) .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) to confirm enantiopurity, critical for pharmacological studies .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability, metabolism, or off-target effects. Key strategies include:
- ADME Profiling :
- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption .
- Microsomal Stability : Liver microsomes (human/rodent) assess metabolic degradation rates .
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites in plasma or tissue homogenates .
- Target Engagement Studies : Radioligand binding or cellular thermal shift assays (CETSA) confirm target binding in vivo .
- Example: A compound showing nM affinity in vitro but no efficacy in vivo may require prodrug derivatization to enhance bioavailability .
Q. How can computational modeling optimize the compound’s selectivity for CNS targets?
- Methodological Answer :
- Molecular Docking : Simulate interactions with CNS targets (e.g., GPCRs, ion channels) using software like AutoDock Vina. Focus on key residues (e.g., transmembrane helices in serotonin receptors) .
- MD Simulations : Assess binding stability over 100+ ns trajectories (AMBER/CHARMM force fields) to identify conformational shifts affecting selectivity .
- QSAR Models : Train models on bicyclic carboxamide analogs to predict blood-brain barrier permeability (e.g., polar surface area <90 Ų, logP 2–5) .
Q. What experimental designs differentiate the roles of the methoxy and tert-butyl groups in bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Derivative | Methoxy Group | tert-Butyl Group | Bioactivity (IC₅₀) |
|---|---|---|---|
| 1 | -OCH₃ | -tBu | 12 nM |
| 2 | -H | -tBu | 450 nM |
| 3 | -OCH₃ | -H | >1 μM |
- Key Findings :
- Methoxy group enhances hydrogen bonding with catalytic residues (e.g., kinase ATP-binding pockets) .
- tert-Butyl group improves hydrophobic interactions and metabolic stability .
- Synthetic Controls : Isosteric replacements (e.g., -CF₃ for -OCH₃) test electronic vs. steric effects .
Methodological Challenges
Q. How are enantioselective syntheses of the 8-azabicyclo[3.2.1]octane scaffold achieved?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric cycloadditions (e.g., [3+2] cyclization) to set stereocenters .
- Kinetic Resolution : Lipase-catalyzed hydrolysis of racemic intermediates (e.g., tert-butyl esters) enriches enantiomers .
- Dynamic Kinetic Asymmetric Transformations (DYKAT) : Racemize intermediates in situ while favoring one enantiomer via chiral ligands (e.g., Josiphos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
